N,N'-bis(3-hydroxypropyl)succinamide

Description

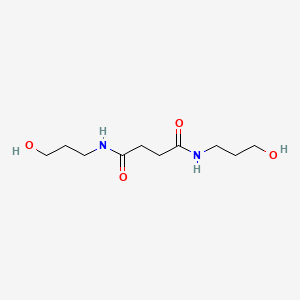

N,N'-Bis(3-hydroxypropyl)succinamide is a dicarboxylic acid diamide derivative featuring two 3-hydroxypropyl groups attached to the nitrogen atoms of a succinamide backbone. This compound is characterized by its hydrophilic hydroxypropyl substituents, which enhance solubility in polar solvents and water, making it suitable for applications in polymer chemistry, pharmaceutical intermediates, and crosslinking agents . Its structure allows for hydrogen bonding via hydroxyl and amide groups, contributing to thermal stability and reactivity in synthetic pathways .

Properties

IUPAC Name |

N,N'-bis(3-hydroxypropyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c13-7-1-5-11-9(15)3-4-10(16)12-6-2-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVZFMZCZRJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCC(=O)NCCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Hydroxyalkyl Substituents

N,N'-Bis(2-hydroxyethyl)succinamide

- Structure : Replaces 3-hydroxypropyl with shorter 2-hydroxyethyl groups.

- Properties : Reduced hydrophilicity compared to the 3-hydroxypropyl analog due to shorter alkyl chains. Commonly used in polyester resins for improved flexibility .

N,N'-Bis(4-hydroxybutyl)succinamide

- Structure : Features longer 4-hydroxybutyl chains.

- Properties : Increased hydrophobicity relative to 3-hydroxypropyl derivatives, balancing solubility and mechanical strength in polymer matrices .

Key Data

| Compound | Substituent | Solubility (H₂O) | Melting Point (°C) | Applications |

|---|---|---|---|---|

| N,N'-Bis(3-hydroxypropyl)succinamide | 3-hydroxypropyl | High | 180–185 (decomp.) | Polymers, drug delivery |

| N,N'-Bis(2-hydroxyethyl)succinamide | 2-hydroxyethyl | Moderate | 165–170 | Polyester resins |

| N,N'-Bis(4-hydroxybutyl)succinamide | 4-hydroxybutyl | Low | 195–200 | Specialty plastics |

Variation in Dicarboxylic Acid Backbones

N,N'-Bis(3-hydroxypropyl)malonamide

- Structure : Shorter malonic acid backbone (two carbons).

- Properties : Higher reactivity in crosslinking due to shorter chain length, but lower thermal stability compared to succinamide analogs .

N,N'-Bis(3-hydroxypropyl)adipamide

- Structure : Longer adipic acid backbone (four carbons).

- Properties : Enhanced flexibility in polymer chains, suitable for elastomers. Reduced hydrogen bonding compared to succinamide derivatives .

Key Data

| Compound | Backbone Length | Reactivity | Thermal Stability (°C) |

|---|---|---|---|

| N,N'-Bis(3-hydroxypropyl)malonamide | 2 carbons | High | 150–160 |

| This compound | 3 carbons | Moderate | 180–185 |

| N,N'-Bis(3-hydroxypropyl)adipamide | 4 carbons | Low | 190–195 |

Aromatic vs. Aliphatic Substituents

N,N'-Bis(3-chlorophenyl)succinamide

- Structure : Aromatic 3-chlorophenyl groups instead of hydroxypropyl.

- Used in crystal engineering and as a pharmaceutical intermediate .

- Synthesis : Reacts 3-chloroaniline with succinyl chloride, contrasting with the hydroxypropyl derivative’s amine-carboxylic acid coupling .

N,N'-Bis(arylmethyl)benzimidazolium Salts

- Structure : Benzimidazole core with arylmethyl and hydroxypropyl groups.

- Properties : Enhanced hydrophilicity for ionic applications, such as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.